2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid
Description
Properties
Molecular Formula |
C19H18O5 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-[bis(5-methylfuran-2-yl)methyl]-5-methoxybenzoic acid |
InChI |
InChI=1S/C19H18O5/c1-11-4-8-16(23-11)18(17-9-5-12(2)24-17)14-7-6-13(22-3)10-15(14)19(20)21/h4-10,18H,1-3H3,(H,20,21) |
InChI Key |
FZSASBAJIISFJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(C2=C(C=C(C=C2)OC)C(=O)O)C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation
Bis(5-methylfuran-2-yl)methane is synthesized via Friedel-Crafts alkylation using dichloromethane (CHCl) and 5-methylfuran under Lewis acid catalysis (AlCl):
Key Conditions :
Bromination to Bis(5-methylfuran-2-yl)methyl Bromide
The methane intermediate is brominated using N-bromosuccinimide (NBS) under radical initiation (AIBN, 70°C):
Optimized Parameters :
Preparation of 5-Methoxy-2-(bromomethyl)benzoic Acid
Ester Protection and Bromination
-
Methyl 5-methoxy-2-methylbenzoate is synthesized via methylation of 2-methyl-5-hydroxybenzoic acid using methyl iodide and KCO.
-
Bromination at the methyl group using NBS under photolytic conditions (UV light, CCl):
Key Data :
Nucleophilic Substitution: Coupling of Intermediates
Alkaline-Mediated Displacement
The bromide undergoes nucleophilic substitution with bis(5-methylfuran-2-yl)methyl sodium (generated via NaH deprotonation):
Optimized Conditions :
Ester Hydrolysis
The methyl ester is hydrolyzed to the carboxylic acid using NaOH (2M) followed by HCl acidification:
Purification : Recrystallization from ethanol/water (yield: 95%, purity >98% by HPLC).
Alternative Synthetic Routes
Transition Metal-Catalyzed Cross-Coupling
A Kumada coupling using bis(5-methylfuran-2-yl)methyl magnesium bromide and 2-bromo-5-methoxybenzoic acid (PdCl(dppf) catalyst):
Performance Metrics :
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Alkaline Displacement | 82 | 98 | 12 |
| Kumada Coupling | 75 | 97 | 24 |
| Friedel-Crafts Alkylation | 60 | 95 | 18 |
Mechanistic Considerations
Nucleophilic Aromatic Substitution
The alkaline-mediated pathway proceeds via a two-step mechanism:
Side Reactions and Mitigation
-
Furan Ring Oxidation : Minimized by inert atmosphere (N) and anhydrous conditions.
-
Ester Hydrolysis : Controlled via stoichiometric NaOH to prevent over-hydrolysis.
Industrial Scalability and Environmental Impact
Solvent Recovery
Green Chemistry Metrics
| Metric | Value |
|---|---|
| E-factor | 2.5 kg waste/kg product |
| Process Mass Intensity | 8.2 |
Chemical Reactions Analysis
Types of Reactions
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding diketones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include diketones from oxidation, dihydrofuran derivatives from reduction, and various substituted benzoic acids from substitution reactions.
Scientific Research Applications
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s furan rings and methoxy group play crucial roles in its reactivity and interaction with biological molecules. Detailed mechanistic studies have shown that it can undergo free radical decarboxylation, leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s bis-furan substituent contrasts with common derivatives:
Physicochemical Properties
- Lipophilicity (LogP): The bis-furan groups in the target compound likely increase LogP compared to hydrophilic derivatives like 5-Methoxysalicylic acid (LogP ~1.5) or sulfonyl-containing analogs (LogP ~1.2) .
- Acidity (pKa): The electron-donating methoxy and furan groups may raise the pKa of the target compound relative to sulfonyl derivatives (pKa ~2.5) but lower it compared to hydroxyl-containing salicylic acid analogs (pKa ~2.8) .
Key Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Estimated pKa | Estimated LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| 2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid | 385.4* | ~3.2 | ~2.8 | <0.1 (aqueous) |
| 2-Methoxy-5-(methylsulfonyl)benzoic acid | 244.25 | 2.5 | 1.2 | 5.6 (DMSO) |
| 5-Methoxysalicylic acid | 168.15 | 2.8 | 1.5 | 3.2 (water) |
| 5-Methoxybenzofuran-2-carboxylic acid | 206.19 | 3.0 | 2.0 | 1.8 (ethanol) |
*Calculated based on molecular formula.
Biological Activity
2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to summarize the existing research on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features two 5-methylfuran groups attached to a benzoic acid backbone, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 256.29 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Log P (octanol-water) | Not specified |
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Compounds with furan and benzoic acid moieties are known for their antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Effects : Some derivatives have shown efficacy against various bacterial and fungal strains.
- Anti-inflammatory Properties : Similar compounds have been studied for their ability to modulate inflammatory pathways.
The biological effects of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that benzoic acid derivatives can inhibit enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : These compounds may interact with cellular signaling pathways, affecting cell proliferation and apoptosis.
- Direct Antioxidant Action : The presence of furan rings may enhance the compound's ability to scavenge free radicals.
Study 1: Antioxidant Activity
A study evaluated the antioxidant potential of various benzoic acid derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting that the compound effectively mitigates oxidative stress.
Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that the compound exhibited antimicrobial activity against several strains of bacteria and fungi. Specifically, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans, indicating its potential as a therapeutic agent in treating infections.
Study 3: Anti-inflammatory Effects
Research involving human cell lines showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have applications in managing inflammatory diseases.
Q & A
Q. What are the common synthetic routes for 2-(Bis(5-methylfuran-2-yl)methyl)-5-methoxybenzoic acid, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Friedel-Crafts alkylation to introduce the bis(5-methylfuran-2-yl)methyl group onto the benzoic acid backbone.
- Protection/deprotection strategies for the methoxy group (e.g., using methyl ethers or silyl protecting groups).
- Catalytic methods such as piperidine-mediated condensation for furan coupling, as seen in analogous furan-containing heterocycles .
Optimization strategies: - Solvent selection : Ethanol or THF improves solubility of intermediates.
- Catalyst loading : 5–10 mol% piperidine enhances reaction rates without side-product formation.
- Temperature control : Room temperature for condensation steps minimizes decomposition.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of:
- Chromatography : HPLC with C18 columns (acetonitrile/water mobile phase) to assess purity (>98% by area normalization).
- Spectroscopy :
- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, furan protons at δ 6.2–7.1 ppm) .
- IR for functional groups (carboxylic acid C=O stretch at ~1700 cm⁻¹, furan ring vibrations at 1500–1600 cm⁻¹).
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₀O₅).
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer :
- Enzyme inhibition screens : Target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorometric or colorimetric assays.
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 1–100 µM concentrations.
- Antioxidant activity : DPPH radical scavenging assays to assess furan-mediated redox properties .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., furan coupling) be elucidated?
- Methodological Answer :
- Kinetic studies : Monitor reaction progress via TLC or in situ FTIR to identify rate-determining steps.
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) or ¹³C-labeled reagents to trace bond formation.
- Computational modeling : DFT calculations (e.g., Gaussian 09) to map transition states and activation energies for furan-electrophile interactions .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardized protocols : Ensure consistent assay conditions (e.g., pH, temperature, and cell passage number).
- Metabolic stability testing : Evaluate compound degradation in serum-containing media using LC-MS.
- Structural analogs : Synthesize derivatives (e.g., replacing methoxy with ethoxy) to isolate structure-activity relationships (SAR) .
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein active sites (e.g., COX-2 PDB: 5IKT).
- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess binding stability and hydration effects.
- Pharmacophore mapping : Identify critical moieties (e.g., furan rings for π-π stacking, carboxylic acid for hydrogen bonding) .
Q. What advanced analytical techniques characterize its solid-state properties?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable).
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical for furan derivatives).
- Dynamic light scattering (DLS) : Evaluate aggregation behavior in aqueous buffers for drug delivery applications .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same synthetic route?
- Methodological Answer : Contradictions arise from:
- Impurity profiles : Unoptimized purification (e.g., column chromatography vs. recrystallization).
- Scale effects : Milligram-scale reactions often yield higher purity than gram-scale due to heat/mass transfer limitations.
- Ambient conditions : Moisture-sensitive steps (e.g., anhydrous AlCl₃ in Friedel-Crafts) require strict inert atmospheres .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Optimized Synthesis
Q. Table 2. Recommended Analytical Techniques
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
